3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine
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Overview
Description
3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine: is a complex organic compound that features a combination of cyclohexylsulfonyl, azetidinyl, and naphthalenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine typically involves multiple steps:
Formation of the Azetidinyl Ring: The azetidinyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the azetidinyl ring using cyclohexylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Naphthalenyl Group: The final step involves the coupling of the naphthalenyl group to the azetidinyl ring through a Friedel-Crafts acylation reaction using naphthalen-1-ylmethanone and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the naphthalenyl moiety, potentially converting it to an alcohol.
Substitution: The azetidinyl ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its ability to interact with active sites.
Medicine
Drug Development:
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(cyclohexanesulfonyl)-1-(naphthalene-1-carbonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylsulfonyl group can form strong interactions with active sites, while the naphthalenyl group can enhance binding affinity through π-π interactions. The azetidinyl ring provides structural rigidity, facilitating specific interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(phenyl)methanone
- (3-(Cyclohexylsulfonyl)azetidin-1-yl)(benzyl)methanone
Uniqueness
- Structural Complexity : The presence of the naphthalenyl group adds to the structural complexity and potential for diverse interactions.
- Functional Diversity : The combination of cyclohexylsulfonyl, azetidinyl, and naphthalenyl groups provides a unique set of functional properties not found in simpler analogs.
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c22-20(19-12-6-8-15-7-4-5-11-18(15)19)21-13-17(14-21)25(23,24)16-9-2-1-3-10-16/h4-8,11-12,16-17H,1-3,9-10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHPLEWCEWDILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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